4-Amino-N'-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the following steps:
Formation of the Schiff Base: The primary amine (4-amino-1,2,5-oxadiazole-3-carbohydrazide) is reacted with an aldehyde (4-fluorobenzaldehyde) under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid such as acetic acid to facilitate the condensation process.
Purification: The resulting Schiff base is then purified by recrystallization from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Primary amine and aldehyde.
Substitution: Substituted derivatives of the compound with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to the presence of the oxadiazole ring and Schiff base structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with nonlinear optical properties for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. This modulation can result in anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N’-[(E)-(4-chlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide: Similar structure with a chlorine atom instead of fluorine.
4-Amino-N’-[(E)-(4-bromophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide: Similar structure with a bromine atom instead of fluorine.
4-Amino-N’-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-Amino-N’-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to its analogs with chlorine, bromine, or methyl groups
Properties
IUPAC Name |
4-amino-N-[(E)-(4-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5O2/c11-7-3-1-6(2-4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWCLWWIADQEAR-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NON=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NON=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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